molecular formula C16H16F3N3O B6950495 N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide

Cat. No.: B6950495
M. Wt: 323.31 g/mol
InChI Key: LKAHQBDPNIMWET-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring. This particular compound is characterized by the presence of a cyclobutylmethyl group and a trifluoroethyl group attached to the cinnoline core, making it a unique and potentially valuable molecule in various scientific fields.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c17-16(18,19)10-22(9-11-4-3-5-11)15(23)13-8-20-21-14-7-2-1-6-12(13)14/h1-2,6-8,11H,3-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAHQBDPNIMWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the cinnoline core, followed by the introduction of the cyclobutylmethyl and trifluoroethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the carboxamide group under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
  • N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)quinoline-4-carboxamide
  • N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)isoquinoline-4-carboxamide

Uniqueness

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with pyridine, quinoline, or isoquinoline cores. The presence of the cyclobutylmethyl and trifluoroethyl groups further enhances its uniqueness, potentially leading to different reactivity and biological activity profiles.

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